![molecular formula C52H65N3O8P+ B1496597 Gamitrinib CAS No. 1131626-46-4](/img/structure/B1496597.png)
Gamitrinib
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gamitrinib is a resorcinolic small molecule that specifically acts on mitochondrial Hsp90 . It induces a sudden loss of membrane potential which is followed by membrane rupture and initiation of apoptosis . It is highly selective and does not affect normal cells .
Synthesis Analysis
Gamitrinibs are a class of small molecules designed to selectively target Hsp90 in human tumor mitochondria . They accumulate in the mitochondria of human tumor cell lines and inhibit Hsp90 activity by acting as ATPase antagonists .Molecular Structure Analysis
The structure of Gamitrinib is combinatorial and contains a benzoquinone ansamycin backbone derived from the Hsp90 inhibitor 17-(allylamino)-17-demethoxygeldanamycin (17-AAG), a linker region on the C17 position, and a mitochondrial targeting moiety .Chemical Reactions Analysis
Gamitrinibs, unlike Hsp90 antagonists not targeted to mitochondria, exhibit a “mitochondriotoxic” mechanism of action, causing rapid tumor cell death and inhibiting the growth of xenografted human tumor cell lines in mice .Physical And Chemical Properties Analysis
The molecular formula of Gamitrinib is C52H65F6N3O8P2 and its molecular weight is 1036.03 .科学研究应用
1. 前列腺癌研究
Gamitrinib已被表征为在雄激素难治性、耐药性、局部和骨转移前列腺癌模型中的临床前活性。研究表明,它对各种肿瘤细胞类型具有活性,包括转移性、雄激素难治性和多药耐药的前列腺癌细胞。通过涉及线粒体通透性转变、凋亡和代谢活性变化的实验表明了这一点。值得注意的是,Gamitrinib在前列腺癌细胞中诱导急性线粒体功能障碍,导致细胞死亡,与促凋亡的Bcl-2蛋白Bax和Bak无关。在小鼠中的全身给药抑制了前列腺癌在皮下和骨转移中的生长,表明在耐药性和骨转移前列腺癌中具有潜在的治疗应用(Kang et al., 2010),(Kang et al., 2011)。
2. 胶质瘤研究
Gamitrinib在各种胶质瘤模型中显示出抗肿瘤活性。它抑制了原发性胶质瘤细胞、特莫唑胺耐药性胶质瘤细胞、神经球和患者来源的器官样体内瘤的细胞增殖,并诱导细胞凋亡。体内实验表明,Gamitrinib显著延缓了胶质瘤小鼠模型的肿瘤生长并改善了存活率。它在胶质瘤中的抗肿瘤机制包括抑制线粒体生物发生、氧化磷酸化(OXPHOS)、细胞周期进展,并激活能量感应途径和DNA损伤应答(Wei et al., 2022)。
3. 癌症治疗耐药性研究
Gamitrinib已被确定为克服癌症治疗耐药性的潜在药物。研究表明,它与其他癌症治疗如PI3K抑制剂协同作用,通过诱导线粒体凋亡并克服适应性代谢反应,从而使PI3K治疗产生耐药性。这突显了它在针对癌症治疗中靶向线粒体适应的联合疗法中的作用(Ghosh et al., 2015)。
4. 药物组合设计
Gamitrinib作为一个以线粒体为靶点的小分子Hsp90抑制剂的设计代表了组合药物设计中的创新方法。其线粒体靶向性使其能够诱导特定的“线粒体毒性”作用机制,导致快速的肿瘤细胞死亡,而不影响正常细胞或组织。这种选择性靶向呈现了一种新颖的抗癌药物作用机制(Kang et al., 2009)。
5. 白血病研究
Gamitrinib在白血病细胞系中表现出疗效,抑制生长并诱导细胞死亡。其在白血病细胞中的应用导致剂量依赖性的细胞存活减少和凋亡增加。这表明Gamitrinib作为不同类型白血病治疗的强有力临床候选药物(Bryant & Altieri, 2017)。
作用机制
安全和危害
A phase I clinical trial has been initiated to evaluate the safety and efficacy of Gamitrinib in patients with advanced cancer . The primary objective of the study is to determine the safety profile of Gamitrinib, including identification of dose-limiting toxicities (DLT) and maximum tolerated dose (MTD) in patients with advanced cancers .
未来方向
Fox Chase Cancer Center has opened an investigator-initiated, phase 1 clinical trial to evaluate the safety and efficacy of Gamitrinib in patients with advanced cancer . This study is based on preclinical data demonstrating the anticancer activity, unique mechanism of action, and preliminary safety of Gamitrinib . The trial is designed to enroll 18 to 36 patients, with the primary goal of determining safety and tolerability .
属性
IUPAC Name |
6-[[(4E,6E,9S,10E,14S)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H64N3O8P/c1-35-31-42-47(54-29-18-7-8-19-30-64(39-22-12-9-13-23-39,40-24-14-10-15-25-40)41-26-16-11-17-27-41)44(56)34-43(49(42)58)55-51(59)36(2)21-20-28-45(61-5)50(63-52(53)60)38(4)33-37(3)48(57)46(32-35)62-6/h9-17,20-28,33-35,37,45-46,48,50,57H,7-8,18-19,29-32H2,1-6H3,(H3-,53,54,55,56,58,59,60)/p+1/b28-20+,36-21+,38-33+/t35?,37?,45?,46-,48?,50-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUJLFPWRFHSNE-JZIAMZJUSA-O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)OC)OC(=O)N)C)C)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C[C@@H](C(C(/C=C(/[C@@H](C(/C=C/C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)\C)OC)OC(=O)N)\C)C)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H65N3O8P+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
891.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[[(4E,6E,9S,10E,14S)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。